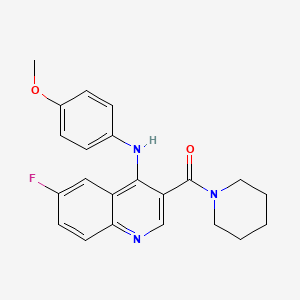

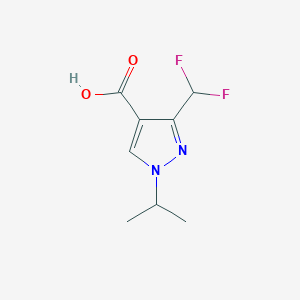

![molecular formula C14H15N3O4 B2607747 2-Hydroxy-5-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]benzoic acid CAS No. 1417638-06-2](/img/structure/B2607747.png)

2-Hydroxy-5-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]benzoic acid, also known as Allopurinol, is a medication used to treat gout and kidney stones. It is a xanthine oxidase inhibitor that decreases the production of uric acid in the body. In addition to its medical uses, Allopurinol has also been studied for its potential applications in scientific research.

Scientific Research Applications

Biosynthesis and Natural Product Chemistry

Hydroxybenzoic acids, including derivatives like 3-Amino-5-hydroxy benzoic acid (AHBA), are precursors to a vast array of natural products. These include naphthalenic and benzenic ansamycins, saliniketals, and mitomycins, which have significant biological activities. The biosynthesis of AHBA-derived natural products involves intricate enzymatic pathways, highlighting the compound's role in the synthesis of complex molecules with therapeutic potential (Kang, Shen, & Bai, 2012).

Enzymatic Cofactor Mimicry

Pyrimidines, akin to the pyrimidine portion of the queried compound, can act as cofactors for enzymes such as phenylalanine hydroxylase. This suggests potential applications in studying enzyme mechanisms and designing enzyme mimetics or inhibitors (Bailey & Ayling, 1978).

Fluorescence Probes and Reactive Oxygen Species Detection

Derivatives of hydroxybenzoic acids have been employed in developing novel fluorescence probes capable of selectively detecting highly reactive oxygen species (hROS). These probes, such as those based on xanthenone and benzoic acid derivatives, facilitate the study of oxidative stress and its biological implications, offering insights into cellular damage and defense mechanisms (Setsukinai et al., 2003).

Medicinal Chemistry and Drug Design

The structural motifs present in the queried compound are reminiscent of those found in various therapeutic agents. For instance, benzoic acid derivatives have been explored for their hypoglycemic properties, leading to the development of drugs like repaglinide. This underscores the potential of such compounds in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators (Grell et al., 1998).

Enzyme Inhibition Studies

Compounds featuring hydroxybenzoic acid and pyrimidine units have been studied as inhibitors for enzymes like carbonic anhydrase. These studies contribute to our understanding of enzyme function and inhibition, offering avenues for therapeutic intervention in conditions where enzyme modulation is beneficial (Carta et al., 2013).

properties

IUPAC Name |

2-hydroxy-5-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c1-2-3-8-7-12(19)17-14(15-8)16-9-4-5-11(18)10(6-9)13(20)21/h4-7,18H,2-3H2,1H3,(H,20,21)(H2,15,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIZFTALUCBINM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)NC2=CC(=C(C=C2)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-5-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

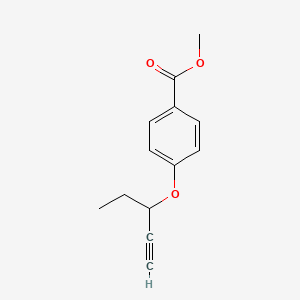

![3-(3-chloro-4-fluorophenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2607667.png)

![4-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2607674.png)

![diethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2607676.png)

![4-{[(4-Fluoro-3-nitrophenyl)imino]methyl}phenyl 4-methylbenzenecarboxylate](/img/structure/B2607677.png)

![6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one](/img/structure/B2607678.png)

![N-(2,4-difluorophenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2607681.png)